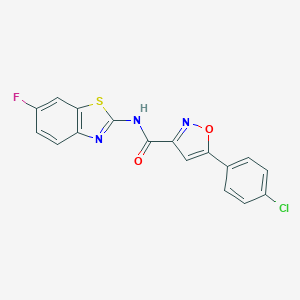
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the pyrimidine family. It has been used in various scientific research studies, especially in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of kinases, such as JAK2, STAT3, and Src, which are involved in cancer cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties and has been found to reduce oxidative stress. In addition, it has been shown to improve cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments is its high potency and specificity. It has been found to selectively inhibit various enzymes and signaling pathways, making it a valuable tool for studying these pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for this compound, especially in the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting intermediate with urea. The final product is obtained after purification and isolation steps. This synthesis method has been optimized to yield a high purity product with good yield.
科学的研究の応用
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, it has been found to have neuroprotective effects and improve cognitive function.
特性
分子式 |
C11H10BrN3O |
|---|---|
分子量 |
280.12 g/mol |
IUPAC名 |
2-(4-bromoanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10BrN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
InChIキー |
IAMOZTDJOVAWLJ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
正規SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)


![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)


![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253678.png)
